molecular formula C11H15BrN2O3 B7403321 N'-[(5-bromofuran-2-yl)methyl]-N'-methylpentanediamide

N'-[(5-bromofuran-2-yl)methyl]-N'-methylpentanediamide

Cat. No.: B7403321
M. Wt: 303.15 g/mol
InChI Key: YBHOSNFTTLTIJG-UHFFFAOYSA-N
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Description

N’-[(5-bromofuran-2-yl)methyl]-N’-methylpentanediamide is an organic compound that features a furan ring substituted with a bromine atom and a methyl group

Properties

IUPAC Name

N'-[(5-bromofuran-2-yl)methyl]-N'-methylpentanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-14(7-8-5-6-9(12)17-8)11(16)4-2-3-10(13)15/h5-6H,2-4,7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHOSNFTTLTIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(O1)Br)C(=O)CCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-bromofuran-2-yl)methyl]-N’-methylpentanediamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N’-[(5-bromofuran-2-yl)methyl]-N’-methylpentanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the halogen.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hypervalent iodine compounds can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of the dehalogenated furan derivative.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N’-[(5-bromofuran-2-yl)methyl]-N’-methylpentanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(5-bromofuran-2-yl)methyl]-N’-methylpentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the bromine atom play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromofuran-2-carboxylic acid: A precursor in the synthesis of N’-[(5-bromofuran-2-yl)methyl]-N’-methylpentanediamide.

    N-[(5-bromofuran-2-yl)methyl]aniline: Another derivative with a similar furan ring structure.

    (5-Bromofuran-2-yl)methylamine: A related compound with different substituents on the furan ring.

Uniqueness

N’-[(5-bromofuran-2-yl)methyl]-N’-methylpentanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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